10-Phenyl-9H-acridine

OLED TADF Exciplex

Researchers developing high-efficiency TADF OLEDs require donor building blocks with precisely controlled geometry. Substituting the rigid, twisted 10-phenyl-9H-acridine core with flexible analogs causes quantifiable EQE losses. This compound is the validated donor fragment for sky-blue TADF emitters achieving 27.4% max EQE and for D-spiro-A host materials with tunable energy levels. - Validated donor for sky-blue TADF OLEDs with max EQE of 27.4% and low efficiency roll-off. - Enables precise HOMO/LUMO tuning in D-spiro-A host architectures for green & sky-blue PhOLEDs. - Rigid, twisted conformation mitigates non-radiative recombination; established as a benchmark in structure-property studies.

Molecular Formula C19H15N
Molecular Weight 257.3 g/mol
CAS No. 10336-24-0
Cat. No. B084643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Phenyl-9H-acridine
CAS10336-24-0
Synonyms9,10-Dihydro-10-phenylacridine
Molecular FormulaC19H15N
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4
InChIInChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2
InChIKeyOJKQAHDVVFZGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Phenyl-9H-acridine (CAS 10336-24-0) | Technical Baseline for OLED R&D Procurement


10-Phenyl-9H-acridine (also named 9,10-dihydro-10-phenylacridine) is a heterocyclic aromatic compound characterized by a dihydroacridine core N-substituted with a phenyl group [1]. This molecular architecture imparts a twisted donor configuration and a rigid structure that are foundational to its function in organic electronics [2]. The compound serves primarily as an electron-donating building block for the synthesis of donor-acceptor (D-A) type thermally activated delayed fluorescence (TADF) emitters and host materials in organic light-emitting diodes (OLEDs) [2][3].

Why Substituting 10-Phenyl-9H-acridine with Generic Acridine Derivatives Fails in High-Efficiency OLEDs


The performance of OLED devices is exquisitely sensitive to the molecular geometry and electronic properties of their constituent materials. The 10-phenyl-9H-acridine unit, when incorporated as a donor, provides a specific combination of a rigid, twisted configuration and moderate electron-donating strength [1]. This is not a universal trait of acridine derivatives. A direct comparative study of host materials shows that replacing the phenylacridine (PA) unit with a planarized indoloacridine (IA) counterpart leads to dramatically different electrochemical and optical properties, including altered HOMO/LUMO levels, which can prevent proper energy level alignment in a device stack [2]. Furthermore, control experiments in TADF emitter research confirm that using chemically similar but structurally less rigid donor units results in a significant and quantifiable drop in device external quantum efficiency (EQE) [1]. Therefore, substituting this specific compound with a generic or non-optimized analog is likely to result in severe device underperformance.

Quantitative Evidence Guide: Differentiating 10-Phenyl-9H-acridine from Competing Donor Units in OLED R&D


Rigidity-Enabled OLED Efficiency Advantage Over Non-Rigid Acridine Donors

Emitters built with the 10-phenyl-9,10-dihydroacridine donor demonstrate a significant efficiency advantage over those using less rigid donor units. A sky-blue OLED employing an intramolecular exciplex emitter based on 10-phenyl-9,10-dihydroacridine achieved a maximum external quantum efficiency (EQE) of 27.4% at 67 cd m⁻² [1]. Critically, a control experiment using chemically and structurally related but less rigid emitters yielded substantially lower EQEs [1]. This directly links the structural rigidity of the 10-phenyl-9H-acridine unit to superior device performance.

OLED TADF Exciplex

Property Differentiation from Planarized Indoloacridine Donors

A detailed structure-property relationship study established that the electrochemical and optical properties of host materials are fundamentally altered when a phenylacridine (PA) donor is replaced by a planarized indoloacridine (IA) unit [1]. The study found that the dyes possess a very high triplet energy (ET) and tuneable HOMO/LUMO levels depending on the donor/acceptor combination, and specifically investigated the peculiar properties of the IA moiety through a fine comparison with its phenylacridine counterparts [1]. This confirms that the non-planar, twisted geometry of the 10-phenyl-9H-acridine unit leads to a distinct electronic profile compared to planarized alternatives.

Host Material PhOLED Electrochemistry

Efficiency Roll-Off Benchmark at Practical Luminance

For practical display and lighting applications, maintaining high efficiency at operational brightness is crucial. An OLED based on the 10-phenyl-9,10-dihydroacridine donor exhibited only minor efficiency roll-off, with the EQE decreasing from 27.4% at 67 cd m⁻² to a still-exceptional 24.4% at a higher luminance of 1,000 cd m⁻² [1]. This represents a relative roll-off of only ~11%.

OLED Efficiency Roll-Off Display Technology

Procurement Guide: Application Scenarios for 10-Phenyl-9H-acridine in OLED R&D


Development of High-Efficiency, Sky-Blue TADF OLED Emitters

Procure 10-phenyl-9H-acridine as the electron-donating building block for synthesizing D-A type TADF emitters. When paired with an acceptor like 2,4,6-triphenyl-1,3,5-triazine, it has enabled the fabrication of sky-blue OLEDs with a maximum EQE of 27.4% and low efficiency roll-off at practical luminance [1]. This is a validated pathway to achieving state-of-the-art device performance.

Synthesis of Host Materials for Green and Blue PhOLEDs

Utilize the phenylacridine (PA) fragment as a donor component in donor-spiro-acceptor (D-spiro-A) designed host materials. Research has shown that hosts incorporating this unit possess high triplet energies and tunable HOMO/LUMO levels, making them suitable for green and sky-blue phosphorescent OLEDs [2]. The compound is a key intermediate for building hosts with precisely controlled electronic properties.

Fundamental Study of Rigidity and Conformation on TADF Performance

Use 10-phenyl-9H-acridine as a model rigid donor in structure-property relationship studies aimed at understanding and mitigating non-radiative recombination pathways in exciplex and TADF systems. Its performance relative to less rigid controls has been quantitatively demonstrated, establishing it as a benchmark compound for investigating the impact of molecular conformation on OLED efficiency [1].

Technical Documentation Hub

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